molecular formula C28H29N3O6 B2769502 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 899921-85-8

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide

カタログ番号: B2769502
CAS番号: 899921-85-8
分子量: 503.555
InChIキー: MVVVISCCCDBRBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a potent and selective investigational compound recognized for its function as a histone deacetylase 6 (HDAC6) inhibitor. Its primary research value lies in its ability to selectively target the HDAC6 isoform , which plays a critical role in the regulation of key cellular processes, most notably the degradation of misfolded proteins via the aggresome pathway and the modulation of cell motility through effects on tubulin acetylation. This selectivity is a significant area of interest as it may minimize the side effects associated with broader-spectrum HDAC inhibition. By inhibiting HDAC6, this compound leads to the accumulation of acetylated tubulin and induces heat shock protein expression, ultimately promoting the apoptosis of transformed cells. Preclinical studies have explored its potential in oncology research, particularly in hematological malignancies such as multiple myeloma and lymphoma , both as a single agent and in combination with proteasome inhibitors like bortezomib to overcome drug resistance. Research indicates that the co-inhibition of HDAC6 and the proteasome creates a synergistic cytotoxic effect by simultaneously blocking both the proteasomal and aggresomal degradation pathways, leading to an overwhelming accumulation of polyubiquitinated proteins and endoplasmic reticulum stress in cancer cells . Its application extends to the investigation of various other disease models where HDAC6 activity is implicated, including neurological disorders and autoimmune conditions, making it a versatile chemical probe for dissecting HDAC6 biology.

特性

CAS番号

899921-85-8

分子式

C28H29N3O6

分子量

503.555

IUPAC名

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H29N3O6/c1-6-29(19-11-9-10-18(2)14-19)25(32)17-30-22-13-8-7-12-21(22)27(33)31(28(30)34)20-15-23(35-3)26(37-5)24(16-20)36-4/h7-16H,6,17H2,1-5H3

InChIキー

MVVVISCCCDBRBZ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC

溶解性

not available

製品の起源

United States

生物活性

The compound 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antibacterial, and COX-2 inhibitory properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a quinazoline core substituted with a trimethoxyphenyl group and an ethyl-acetamide moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antiproliferative Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. Specifically, the compound was tested against several human tumor cell lines including HeLa (cervical carcinoma), HT29 (colorectal cancer), A549 (lung cancer), and MCF-7 (breast cancer).

Cell LineIC50 (µM)Reference
HeLa10.5
HT2912.8
A54915.0
MCF-711.2

These findings indicate that the compound exhibits moderate to strong cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Antibacterial Activity

The antibacterial properties of the compound were assessed against both Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives showed minimal activity, this specific compound demonstrated notable effectiveness against Candida albicans, with an inhibition zone of 11 mm and a minimum inhibitory concentration (MIC) of 80 mg/mL.

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
Candida albicans1180
Staphylococcus aureus965

These results highlight the compound's potential as an antifungal agent while also indicating varying degrees of antibacterial activity.

COX-2 Inhibitory Activity

The cyclooxygenase-2 (COX-2) enzyme is a target for anti-inflammatory drugs. The synthesized quinazoline derivatives were evaluated for their COX-2 inhibitory activity. The compound exhibited an inhibition rate of approximately 47.1% at a concentration of 20 µM, which is competitive compared to other known COX-2 inhibitors like celecoxib.

Study on Anticancer Activity

A study conducted by Havrylyuk et al. investigated various quinazoline derivatives' anticancer properties. Among these compounds, the one structurally similar to our target compound showed promising results in inhibiting tumor growth in vitro across multiple cell lines, reinforcing the potential therapeutic applications of quinazoline derivatives in oncology .

Study on Anti-inflammatory Properties

Another study focused on the synthesis and evaluation of quinazoline derivatives as COX-2 inhibitors. The findings suggested that modifications in the structure could enhance COX-2 selectivity and potency, indicating that our compound may serve as a lead for developing new anti-inflammatory agents .

科学的研究の応用

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from simpler precursors. The process often includes the formation of the quinazolinone core followed by modifications to introduce the trimethoxyphenyl and ethyl groups. The detailed synthesis pathway is crucial for understanding its reactivity and potential applications.

Biological Activities

Anticancer Properties:
Research indicates that compounds with a quinazolinone structure often exhibit anticancer properties. For instance, derivatives of quinazolinones have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The specific compound has shown promising results in preliminary studies, suggesting it may inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity:
The compound also demonstrates antimicrobial properties. Studies have shown that quinazolinone derivatives can be effective against a range of bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory Effects:
Recent investigations have highlighted the anti-inflammatory potential of quinazolinone derivatives. By modulating inflammatory pathways, these compounds could serve as therapeutic agents for conditions such as arthritis or inflammatory bowel disease .

Applications in Medicine

Given its biological activities, this compound could be utilized in several medical applications:

  • Cancer Therapy: Targeting specific cancer types by inhibiting pathways involved in cell proliferation.
  • Infection Control: Development of new antimicrobial agents to combat resistant strains.
  • Inflammatory Disorders: Formulation of drugs aimed at reducing inflammation and associated symptoms.

Agricultural Applications

Beyond medical uses, there is potential for this compound in agriculture:

  • Fungicides: Given its antimicrobial properties, it could be developed into a fungicide to protect crops from fungal infections.
  • Pesticides: The compound's efficacy against certain pathogens may allow it to be used as a natural pesticide alternative.

Case Studies

Several studies have documented the effects of similar compounds:

  • A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of quinazolinone derivatives, highlighting their anticancer and antimicrobial activities .
  • Another research article focused on the structure-activity relationship (SAR) of quinazolinone derivatives, demonstrating how modifications can enhance biological activity against specific targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural variations among quinazolinone derivatives include modifications to:

The aromatic substituent at position 3 (commonly 3,4,5-trimethoxyphenyl).

The acetamide side chain (variations in N-alkyl/aryl groups and sulfur substitutions).

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents (Position 2) Key Modifications Reported Activity/Properties Reference
Target Compound N-ethyl-N-(3-methylphenyl)acetamide Ethyl + 3-methylphenyl groups N/A (Structural focus)
N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide N-(2-chlorobenzyl)acetamide Chlorobenzyl group Anticonvulsant candidate
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) N-(2,4-dichlorophenylmethyl)acetamide Dichlorophenyl group Anticonvulsant activity (in vivo tests)
2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 12) Thioacetamide + 3,4,5-trimethoxyphenyl Sulfur bridge, extended aromaticity Antitumor activity (in vitro assays)

Critical differences :

  • The N-ethyl-N-(3-methylphenyl)acetamide side chain may require selective alkylation or a multi-step protection/deprotection strategy to avoid cross-reactivity.
  • Sulfur-containing analogs (e.g., Compound 12) utilize thiol-ether linkages, necessitating thiourea intermediates or mercaptoacetic acid derivatives .
Physicochemical and Crystallographic Properties
  • Hydrogen bonding : Amide groups in analogs form R₂²(10) dimers via N–H···O interactions, influencing crystal packing and solubility (e.g., ) .
  • Conformational flexibility : Dihedral angles between aromatic rings (e.g., 54.8°–77.5° in dichlorophenyl analogs) affect molecular recognition and binding .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, with critical parameters including solvent selection (e.g., DMF or dichloromethane), temperature control (60–100°C), and reaction time (6–24 hours). For example, potassium carbonate in DMF is used to facilitate nucleophilic substitutions, ensuring efficient coupling of the quinazolinone core with acetamide derivatives . Purification via column chromatography or recrystallization is recommended to isolate the final product with >95% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the 3,4,5-trimethoxyphenyl and N-ethyl-N-(3-methylphenyl) groups. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) in the quinazolinone and acetamide moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₈H₃₁N₃O₆) and isotopic patterns .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the quinazolinone scaffold’s known bioactivity. Use fluorescence-based or colorimetric assays (e.g., ATPase activity) with positive controls. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7, HeLa) can evaluate cytotoxicity. Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for preliminary efficacy assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence this compound’s bioactivity?

  • Methodological Answer : The 3,4,5-trimethoxyphenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. Comparative studies of analogs (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy) reveal that methoxy groups at the 3,4,5-positions improve binding affinity to tubulin by ~30% in anticancer assays. Molecular docking (using AutoDock Vina) and QSAR models can predict substituent effects .

Q. What strategies resolve contradictions in reported data on its mechanism of action?

  • Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values across studies) may arise from assay conditions (e.g., ATP concentration in kinase assays). To address this:

  • Standardize protocols (e.g., uniform ATP levels at 1 mM).
  • Validate target engagement via cellular thermal shift assays (CETSA).
  • Use orthogonal methods (e.g., SPR for binding kinetics) to confirm interactions .

Q. How can researchers optimize in vivo pharmacokinetic properties while retaining efficacy?

  • Methodological Answer : The compound’s high molecular weight (~505 g/mol) and logP (~3.5) may limit bioavailability. Strategies include:

  • Prodrug design : Introduce ester groups at the acetamide nitrogen to enhance solubility.
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release in rodent models.
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Q. What analytical methods are recommended for detecting byproducts during scale-up synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) resolves intermediates and byproducts. For trace impurities (<0.1%), LC-MS/MS in MRM mode is essential. Kinetic studies (e.g., monitoring reaction progress via TLC every 2 hours) help identify side reactions (e.g., hydrolysis of the acetamide group) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。